1-(2,4-dichlorophenyl)-N-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
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Overview
Description
1-(2,4-Dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound that features a pyrrolo[1,2-a]pyrazine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as dpre1 . Further experimental validation is necessary to ascertain the exact target responsible for the whole cell activity .
Mode of Action
In silico investigations suggest that the compound may interact favorably with the active site of the DprE1 enzyme . The exact nature of this interaction and the resulting changes in the target are subjects of ongoing research.
Biochemical Pathways
Similar compounds have been found to exhibit antitubercular activity, suggesting that they may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
In silico studies have been conducted to predict the adme properties, physicochemical characteristics, and drug-like qualities of similar compounds .
Result of Action
Similar compounds have been found to exhibit noteworthy activity against mycobacterium tuberculosis, with minimum inhibitory concentration (mic) values of ≤2125 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-N-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzonitrile oxide with 3-arylpyrrolo[1,2-a]pyrazine under refluxing conditions in benzene . The reaction is carried out using an excess of 2,4-dichlorobenzonitrile oxide to compensate for its dimerization.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxime derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[1,2-a]pyrazine core.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Compounds with substituted functional groups replacing the halogen atoms.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share the same core structure but differ in their substituents.
2,4-Dichlorophenyl derivatives: Compounds with similar phenyl substituents but different core structures.
Uniqueness: 1-(2,4-Dichlorophenyl)-N-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is unique due to its specific combination of the pyrrolo[1,2-a]pyrazine core and the 2,4-dichlorophenyl substituent. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3S/c1-18-15(21)20-8-7-19-6-2-3-13(19)14(20)11-5-4-10(16)9-12(11)17/h2-6,9,14H,7-8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLXNJZSXCJSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN2C=CC=C2C1C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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